Methyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
Methyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the regioselective one-step synthesis using 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxides, while substitution reactions can produce a variety of substituted triazolopyrimidines .
Scientific Research Applications
Methyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit enzymes involved in various biological pathways, such as the NF-kB inflammatory pathway. This inhibition leads to reduced production of inflammatory mediators and apoptosis markers, thereby exerting neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one
- 5-Phenyl-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Uniqueness
Methyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets .
Biological Activity
Methyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that underscore its potential therapeutic applications.
- Molecular Formula : C₈H₆F₃N₃O
- Molecular Weight : 217.15 g/mol
- CAS Number : 923130-33-0
Anticancer Activity
Research indicates that compounds containing the triazolo[1,5-a]pyrimidine scaffold exhibit potent anticancer properties. For instance, derivatives of this compound have shown inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. A notable study demonstrated that triazolo-pyrimidines can inhibit the c-Met protein kinase, a critical player in cancer metastasis and progression. The compound's ability to selectively inhibit c-Met has been linked to its potential as a therapeutic agent in treating non-small cell lung cancer and renal cell carcinoma .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. This inhibition could lead to reduced production of prostaglandins, thereby alleviating inflammation-related symptoms .
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis, making it a candidate for further development as an antimicrobial agent .
The biological activities of this compound are attributed to its structural characteristics that allow it to interact with various biological targets:
- Kinase Inhibition : The compound's ability to inhibit kinases like c-Met suggests a mechanism involving competitive binding at the ATP-binding site.
- Enzyme Inhibition : Its anti-inflammatory effects are likely due to direct inhibition of COX enzymes.
- Membrane Interaction : The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
Case Study 1: Anticancer Efficacy
In a preclinical study involving human cancer cell lines, this compound was tested for its cytotoxic effects. The results showed a significant reduction in cell viability at concentrations as low as 0.5 µM. The study concluded that the compound could serve as a lead for developing new anticancer therapies .
Case Study 2: Anti-inflammatory Properties
A study assessing the anti-inflammatory effects of this compound in a murine model of arthritis revealed that treatment significantly reduced paw swelling and serum levels of inflammatory cytokines (TNF-alpha and IL-6). Histological analysis confirmed reduced infiltration of inflammatory cells in treated animals compared to controls .
Properties
IUPAC Name |
methyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4O2/c1-17-6(16)5-13-7-12-3-2-4(8(9,10)11)15(7)14-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSGRURWOODKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C(=CC=NC2=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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